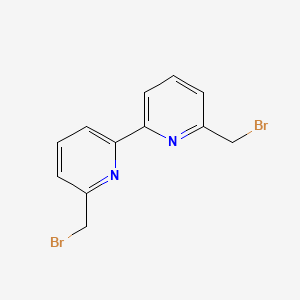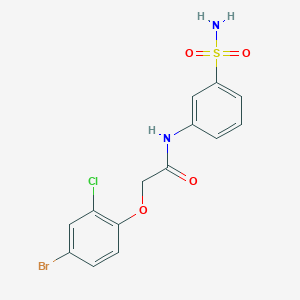
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide is a complex organic compound with a molecular formula of C23H28N2O2. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the ethyl, isobutyl, and methoxyphenyl groups adds to its chemical diversity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide typically involves multi-step organic reactions One common approach is to start with the indole derivative, which undergoes alkylation to introduce the ethyl group at the 7-position
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological processes and interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets. The indole core can bind to receptors or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)propanoic acid
- 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)propanoate
Uniqueness
Compared to similar compounds, 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide has unique structural features, such as the isobutyl amide group, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
1008665-72-2 |
|---|---|
Molekularformel |
C24H30N2O2 |
Molekulargewicht |
378.5 |
IUPAC-Name |
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C24H30N2O2/c1-5-17-9-8-11-19-21(15-26-24(17)19)20(13-23(27)25-14-16(2)3)18-10-6-7-12-22(18)28-4/h6-12,15-16,20,26H,5,13-14H2,1-4H3,(H,25,27) |
InChI-Schlüssel |
FOXHBSCBYXGOJL-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)NCC(C)C)C3=CC=CC=C3OC |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)NCC(C)C)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B1649425.png)
![2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1649430.png)
![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1649431.png)

![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1649435.png)





![1-(4-{4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl}-3-fluorophenyl)ethan-1-one](/img/structure/B1649443.png)

